Home > Products > Screening Compounds P44756 > ethyl 1-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylate
ethyl 1-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylate -

ethyl 1-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylate

Catalog Number: EVT-5554298
CAS Number:
Molecular Formula: C19H23FN2O4
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Formation of the pyrrolidinone ring. This could be achieved through a variety of methods, such as the reaction of a gamma-aminobutyric acid derivative with a suitable electrophile like 4-fluorobenzaldehyde. []
  • Step 2: Introduction of the piperidine ring. This step might involve reacting the synthesized pyrrolidinone derivative with a piperidine derivative, potentially N-protected, containing a carboxylic acid or a reactive functional group like an ester at the 4-position. []
  • Step 3: Formation of the amide bond. The final step would likely involve the coupling of the carboxylic acid on the piperidine ring with the amine of the pyrrolidinone using standard peptide coupling reagents. [, ]
Mechanism of Action
  • Enzyme inhibition: This compound might act as an inhibitor of enzymes involved in lipid metabolism, similar to atorvastatin's inhibition of HMG-CoA reductase. [, ]

    Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

    Relevance: This compound shares a similar core structure with ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate, featuring a 4-fluorophenyl group attached to a pyrrole ring. Both compounds also possess an ethoxycarbonyl group, indicating potential similarities in their chemical properties. The significant difference lies in the additional piperidine ring and the absence of an amino group in ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate, which could lead to differences in their biological activity. []

    (S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile

    Compound Description: This molecule, a potent and selective PI3Kδ inhibitor, shows potential for treating hematological cancers []. It features a complex structure with a quinolizinone core and various substituents, including two 4-fluorophenyl groups, a pyrimidine ring, and a nitrile group.

    Ethyl 2-amino-7,7-dimethyl-4-(4′-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-benzopyran-2-carboxylate

    Compound Description: Synthesized using ethyl 4-fluorobenzylidenecyanoacetate and 5,5-dimethyl-1,3-cyclohexanedione, this compound's structure, elucidated through X-ray diffraction, reveals a benzopyran core with a 4-fluorophenyl substituent and an ethoxycarbonyl group [].

    Relevance: The presence of a 4-fluorophenyl group and an ethoxycarbonyl substituent in this compound highlights structural similarities with ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate. Despite these shared features, the core structures differ significantly, with a benzopyran in place of the pyrrolidine ring found in ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate. These variations likely contribute to differences in their chemical properties and potential biological activities. []

    2-[(6-(4-fluorophenyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)phenyl)amino]naphthalene-1,4-dione (1)

    Compound Description: This compound exhibits antioxidant activity, potentially attributed to the presence of a 1,4-naphthoquinone moiety and a 4-fluorophenyl group. []

    Relevance: Both this compound and ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate share a 4-fluorophenyl substituent, though their core structures and other functional groups differ considerably. The observed antioxidant activity of this compound suggests that exploring the antioxidant potential of ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate could be of interest, considering the potential for shared reactivity stemming from the common 4-fluorophenyl moiety. []

    5-(1-Aryl-3-oxo-3-phenylpropyl)-2,2-dimethyl-1,3-dioxane-4,6-diones

    Compound Description: This class of compounds, synthesized from Meldrum's acid and 3-aryl-1-phenylprop-2-en-1-ones, is characterized by a 1,3-dioxane-4,6-dione core with a 1-aryl-3-oxo-3-phenylpropyl substituent. []

    Relevance: Although the core structure of these compounds differs from ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate, the presence of an aryl ketone moiety in both suggests a potential for similar chemical reactivity, especially regarding nucleophilic addition reactions. Understanding the reactivity of these compounds could provide insights into the potential reactions of ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate with nucleophiles, especially considering the electrophilic nature of the carbonyl group within its structure. []

    2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester

    Compound Description: This pyrrole derivative, studied for its crystal structure and hydrogen-bonding patterns, showcases a structure similar to the main compound. []

    Relevance: This compound features an almost identical structure to ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate, with the key difference being the presence of a methoxy group instead of fluorine on the phenyl ring. This subtle variation might influence their binding affinity and selectivity profiles but suggests potential overlap in their biological targets. []

    2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester

    Compound Description: Similar to the main compound, this pyrrole derivative has been synthesized and structurally characterized. The research highlights its halogen substitution (bromine) on the phenyl ring and its impact on crystal packing. []

    Relevance: This compound closely resembles ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate, with the primary difference being the halogen substituent on the phenyl ring – bromine instead of fluorine. This structural similarity suggests they might share comparable pharmacological profiles, but the difference in halogen size and electronegativity could lead to variations in binding affinity and activity. []

    (Z)-Ethyl 3-(4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamido)-2-cyano-3-(4-fluorophenyl)acrylate

    Compound Description: Characterized by X-ray crystallography, this compound features a 4-fluorophenyl group attached to an acrylate moiety. []

    Relevance: Both this compound and ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate share the 4-fluorophenyl substructure, although their core structures are different. The presence of this common moiety suggests that these compounds might exhibit similar physicochemical properties, particularly regarding lipophilicity and metabolic stability. []

    Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

    Compound Description: This compound features a hexahydroquinoline system with an ethoxycarbonyl group and a phenyl ring. Its crystal structure reveals the conformation of the fused-ring system and intermolecular hydrogen bonding. []

    Relevance: Both this compound and ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate share an ethoxycarbonyl group and a nitrogen-containing heterocycle, though their core structures differ. This structural resemblance might lead to some similarities in their chemical properties, such as reactivity towards nucleophiles. []

    N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl]hydrazine

    Compound Description: This compound, synthesized through a multistep reaction, has a central pyridazine ring and is characterized by its crystal structure, which reveals a dimer formation via intermolecular hydrogen bonds. [, ]

    Relevance: While the core structure of this compound differs from ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate, both compounds contain a carbonyl group attached to a nitrogen atom, suggesting potential similarities in their reactivity towards nucleophilic attack. [, ]

    N-{5-((4-fluorophenyl)carbonyl)-1H-benzimidazol-2-yl}-2-(3-oxo-2,3-dihydro-1H-substitutedisoindol-1-yl)hydrazinecarboxamides

    Compound Description: This series of compounds was evaluated for cytotoxic and antioxidant properties. The compounds share a benzimidazole core substituted with a 4-fluorophenyl group and a hydrazinecarboxamide moiety. []

    Relevance: Both this series of compounds and ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate possess a 4-fluorophenyl substituent, albeit attached to different heterocyclic cores. Despite the structural differences, investigating the biological activity of ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate for potential cytotoxic or antioxidant effects could be intriguing, considering the shared 4-fluorophenyl moiety and its potential influence on such activities. []

    (Z)-ethyl 2-{5-[(2-benzylidene-3-oxo-2,3-dihydrobenzo[b][1,4]thiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate

    Compound Description: With a benzothiazine moiety linked to a triazole ring and an ethyl acetate group, this compound's crystal structure highlights its conformation and intermolecular interactions. []

    Relevance: This compound and ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate both possess an ethyl acetate group, indicating potential similarities in their reactivity and physicochemical properties. []

    Ethyl 2-(2-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate

    Compound Description: This molecule incorporates both a 4-fluorophenyl and a 2-fluorophenyl group within its structure. []

    Relevance: The presence of a 4-fluorophenyl group in both this compound and ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate suggests they might share some physicochemical characteristics, such as lipophilicity. []

    5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide

    Compound Description: This compound is a crucial intermediate in the synthesis of Atorvastatin Calcium, a drug used to lower cholesterol levels. [, , , , , ]

    Relevance: This compound and ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate share the 4-fluorophenylpyrrole substructure, although their overall structures differ due to various substituents. The shared substructure suggests potential similarities in their synthetic pathways. [, , , , , ]

    4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

    Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor found to have pulmonary vasodilator effects. []

    Relevance: Although structurally dissimilar to ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate, SB-772077-B's activity as a Rho kinase inhibitor suggests a potential research direction. Evaluating ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate for potential Rho kinase inhibitory activity could be intriguing, even in the absence of obvious structural similarity, as it might reveal unexpected biological activities. []

    Ethyl 3-(4-fluorophenyl)-6-methyl-4-oxo-2-(1-cyclohexylamino)-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate

    Compound Description: This compound's crystal structure reveals a dihydrofuro[2,3-d]pyrimidine core with a 4-fluorophenyl substituent. []

    Relevance: Both this compound and ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate feature a 4-fluorophenyl group and an ethoxycarbonyl group. []

    8-Ethyl-5,8-dihydro-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid (Piromidic Acid)

    Compound Description: Piromidic acid, a quinolone antibiotic, contains a pyridopyrimidine core and exhibits antibacterial activity against Gram-negative bacteria. [, ]

    Relevance: While structurally different from ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate, piromidic acid's potent antibacterial activity suggests an avenue for further investigation. Evaluating the antibacterial properties of ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate, despite structural dissimilarities, could reveal unexpected antimicrobial potential. [, ]

    4-(4-Fluoro­phen­yl)‐3‐methyl‐6‐oxo‐1‐phenyl‐4,5,6,7‐tetra­hydro‐1H‐pyrazolo[3,4‐b]pyridine‐5‐carbonitrile

    Compound Description: Featuring a tetrahydropyridine ring system, this compound also possesses a 4-fluorophenyl substituent. []

    Relevance: The presence of the 4-fluorophenyl group in both this compound and ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate suggests potential commonalities in their physicochemical properties. []

    Methyl [(3R,7S)-7-{[5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonyl]amino}-3-methyl-2-oxo-2,3,4,5,6,7-hexahydro-1H-12,8-(metheno)-1,9-benzodiazacyclotetradecin-15-yl]carbamate

    Compound Description: This molecule acts as a Factor XIa (FXIa) inhibitor, highlighting its potential in anticoagulation therapy. []

    Relevance: Despite the absence of a direct structural link with ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate, this compound's role as an FXIa inhibitor suggests a possible research direction. Evaluating ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate for potential FXIa inhibitory activity could be of interest. []

    Compound Description: This tetracyclic compound arises from a domino reaction involving N-vinylpyrrolidinone and an acrylate derivative. []

    Relevance: While structurally distinct from ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate, both compounds share a pyrrolidine ring system, suggesting potential similarities in their chemical synthesis or reactivity. []

    Compound Description: This compound is a novel crystal form of Atorvastatin Calcium, highlighting the importance of polymorphism in drug development. []

    Relevance: This compound, like compound 14, is a derivative of Atorvastatin and shares the 4-fluorophenylpyrrole substructure with ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate. The structural similarities, especially the presence of the 4-fluorophenyl group, might imply potential shared physicochemical properties and possibly some overlap in their metabolic pathways. []

    2-Ethoxy-3-(4-fluorophenyl)-4-oxo-5-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

    Compound Description: The crystal structure of this compound, containing a pyrrolo[3,2-d]pyrimidine scaffold and a 4-fluorophenyl group, has been studied. []

    Relevance: The presence of the 4-fluorophenyl group in both this compound and ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate suggests they might share some physicochemical properties, such as lipophilicity. []

    Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate and ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

    Compound Description: These isomeric compounds both feature a chromene core substituted with an ethoxycarbonyl group and a halogen atom (chlorine or bromine). []

    Relevance: While the core structures differ, these compounds and ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate all contain an ethoxycarbonyl group, which may influence their physicochemical properties similarly. []

    Ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate

    Compound Description: This compound contains a benzofuran ring system linked to a pyridazine ring. Its crystal structure reveals the relative orientation of these rings and intermolecular interactions. []

    Relevance: Both this compound and ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate possess an ethyl acetate group attached to a heterocycle, suggesting potential similarities in their reactivity and physicochemical properties. []

    1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 3-{[2′-(2-ethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylate

    Compound Description: This compound's crystal structure highlights its conformation and intermolecular interactions, showing a planar dihydrobenzimidazol-2-one ring system. []

    Relevance: While structurally diverse from ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate, both compounds share a cyclohexyl moiety, indicating a potential for shared physicochemical characteristics. []

    1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives

    Compound Description: This group of compounds displays promising breast anticancer activity against the MCF-7 cell line. []

    Relevance: While these compounds have a distinct structure compared to ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate, their potent anticancer activity suggests a possible area for future exploration. It would be intriguing to investigate the anticancer potential of ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate, even with the structural differences. []

    (R, S)-[2,3-13C2]-1-(1′-methyl-2′-pyrrolidinyl)propan-2-one; {(R, S)-[2′,3′-13C2]hygrine}

    Compound Description: This isotopically labeled compound serves as a valuable tool in metabolic studies. []

    Relevance: Although structurally distinct from ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate, both compounds contain a pyrrolidinylpropan-2-one substructure, suggesting possible similarities in their chemical synthesis or reactivity. []

    Methyl 5-methyl-2-oxo-3-[2-(4-R-phenyl)-1-ethyl]cyclopentanecarboxylates and methyl 2-oxo-5-(4-R-phenyl)-3-propylcyclopentanecarboxylates

    Compound Description: These compounds have been studied for their mass spectrometric fragmentation patterns, providing insights into their behavior under ionization conditions. []

    Relevance: Although structurally diverse from ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate, both groups of compounds share a common structural motif - a phenyl ring attached to a cyclopentane ring. This shared feature might indicate some similarities in their fragmentation pathways during mass spectrometry analysis. []

    N,O-(1-methy1-3-oxobutyliden)-N',N\"-(1-methy1-2-isonitroso-3-oxo-3-phenyl-propyliden)ethylenediaminonickel(II)

    Compound Description: This complex molecule, characterized by X-ray diffraction, features a nickel(II) ion coordinated by a quadridentate Schiff base ligand. []

    Relevance: While structurally dissimilar to ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate, both compounds incorporate a phenyl ring within their structure, which might contribute to similar physicochemical properties related to aromaticity. []

    5-Methyl-3-OxoN2[5′-Carbonyl-(4′-Aryl-6′methyl)-1′,2′,3′,4′–Tetrahydropyrimidine-2′-One]pyrazolidines

    Compound Description: This group of compounds, containing pyrimidine and pyrazolidinone rings, is investigated for its potential anti-inflammatory activity. []

    Relevance: While the structure of these compounds differs significantly from ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate, their shared focus on potential anti-inflammatory properties suggests an interesting avenue for future research. Even with the structural differences, exploring the anti-inflammatory potential of ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate could be worthwhile. []

Compound Description: These compounds, with a complex structure incorporating benzo[e][1,3]oxazin-4-one and tetraazacyclopenta[a]naphthalene moieties, are synthesized via a multistep process. []

*Relevance*: While these compounds share no direct structural similarity with ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate, the exploration of their synthesis highlights the possibility of utilizing similar synthetic strategies to generate a diverse range of compounds. This approach could potentially be adapted to modify or create new derivatives of ethyl 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-4-piperidinecarboxylate. []

Properties

Product Name

ethyl 1-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylate

IUPAC Name

ethyl 1-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylate

Molecular Formula

C19H23FN2O4

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C19H23FN2O4/c1-2-26-19(25)13-7-9-21(10-8-13)18(24)14-11-17(23)22(12-14)16-5-3-15(20)4-6-16/h3-6,13-14H,2,7-12H2,1H3

InChI Key

BOBJOZUIMAABPH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.